molecular formula C36H36N6O8 B12718655 2,2'-((3,3'-Dimethoxy(1,1'-biphenyl)-4,4'-diyl)bis(azo))bis(N-(4-methoxyphenyl)-3-oxobutyramide) CAS No. 85030-59-7

2,2'-((3,3'-Dimethoxy(1,1'-biphenyl)-4,4'-diyl)bis(azo))bis(N-(4-methoxyphenyl)-3-oxobutyramide)

Cat. No.: B12718655
CAS No.: 85030-59-7
M. Wt: 680.7 g/mol
InChI Key: NWIJWXFXEQCPME-UHFFFAOYSA-N
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Description

2,2’-((3,3’-Dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(N-(4-methoxyphenyl)-3-oxobutyramide) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl core with dimethoxy and azo functional groups, making it an interesting subject for research in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((3,3’-Dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(N-(4-methoxyphenyl)-3-oxobutyramide) typically involves multiple steps, starting with the preparation of the biphenyl core. The dimethoxy groups are introduced through methylation reactions, followed by the formation of azo linkages via diazotization and coupling reactions. The final step involves the attachment of N-(4-methoxyphenyl)-3-oxobutyramide groups through amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,2’-((3,3’-Dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(N-(4-methoxyphenyl)-3-oxobutyramide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo groups can lead to the formation of amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,2’-((3,3’-Dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(N-(4-methoxyphenyl)-3-oxobutyramide) has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2’-((3,3’-Dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(N-(4-methoxyphenyl)-3-oxobutyramide) involves its interaction with molecular targets and pathways. The azo groups can undergo redox reactions, influencing cellular processes. The compound may also interact with enzymes and proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzidine, 3,3’-dimethoxy-: A related compound with similar structural features but different functional groups.

    4,4’-Bi-o-anisidine: Another biphenyl derivative with methoxy groups.

Uniqueness

2,2’-((3,3’-Dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(N-(4-methoxyphenyl)-3-oxobutyramide) is unique due to its combination of dimethoxy, azo, and amide functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

85030-59-7

Molecular Formula

C36H36N6O8

Molecular Weight

680.7 g/mol

IUPAC Name

2-[[2-methoxy-4-[3-methoxy-4-[[1-(4-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(4-methoxyphenyl)-3-oxobutanamide

InChI

InChI=1S/C36H36N6O8/c1-21(43)33(35(45)37-25-9-13-27(47-3)14-10-25)41-39-29-17-7-23(19-31(29)49-5)24-8-18-30(32(20-24)50-6)40-42-34(22(2)44)36(46)38-26-11-15-28(48-4)16-12-26/h7-20,33-34H,1-6H3,(H,37,45)(H,38,46)

InChI Key

NWIJWXFXEQCPME-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)NC1=CC=C(C=C1)OC)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC=C(C=C4)OC)OC)OC

Origin of Product

United States

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